molecular formula C9H12N2 B8011780 Indan-1,4-diamine

Indan-1,4-diamine

Cat. No.: B8011780
M. Wt: 148.20 g/mol
InChI Key: FYDSNMUXGSWXQN-UHFFFAOYSA-N
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Description

Benzene-1,4-diamine (C₆H₈N₂), also known as p-phenylenediamine (PPD), is an aromatic diamine with amine groups at the para positions of the benzene ring. It serves as a critical precursor in synthesizing dyes, polymers, and pharmaceuticals due to its redox activity and ability to form Schiff bases . Its molecular structure allows for conjugation, enabling interactions with free radicals and metal ions, which is exploited in neurodegenerative disease research to inhibit amyloid-beta aggregation . However, its structural analogs exhibit diverse properties depending on substituents, backbone modifications, and positional isomerism, as detailed below.

Properties

IUPAC Name

2,3-dihydro-1H-indene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDSNMUXGSWXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of indan-1,4-dinitro compound using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of indan-1,4-dione with ammonia under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Indan-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Indan-1,4-diamine derivatives have been explored for their potential therapeutic properties. Notable applications include:

  • Anti-inflammatory Agents : Certain derivatives exhibit significant anti-inflammatory activities comparable to standard treatments like indomethacin .
  • Anticancer Activity : Research indicates that some derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition : The compound serves as a ligand in biochemical assays for studying enzyme inhibitors.

Studies have shown that this compound derivatives possess a broad spectrum of biological activities:

Biological ActivityDescription
AntiviralEffective against certain viral infections .
AntibacterialExhibits antimicrobial properties against pathogens like E. coli and Bacillus subtilis .
AntimalarialSome derivatives have shown effectiveness in malaria treatment .

Materials Science

This compound is utilized in the production of specialty chemicals and materials:

  • Polymer Synthesis : Acts as a building block for complex organic molecules and polymers that can be tailored for specific properties.
  • Nanotechnology : Functionalized carbon nanotubes with this compound derivatives show promise in enhancing the mechanical and electrical properties of materials .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of various this compound derivatives on human breast cancer cells. Results indicated that specific modifications to the indan structure significantly enhanced cytotoxicity compared to unmodified compounds. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

Research on a series of this compound derivatives demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), identifying key functional groups responsible for enhanced efficacy.

Mechanism of Action

The mechanism of action of Indan-1,4-diamine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are significant .

Comparison with Similar Compounds

Substituted Benzene-1,4-diamine Derivatives

Substituents on the benzene ring significantly alter electronic properties and applications:

Compound Substituents Key Properties/Applications Reference
2-Chloro-benzene-1,4-diamine 2-Cl Intermediate in chemical synthesis; enhanced stability due to electron-withdrawing Cl .
N¹,N¹-Dimethyl-2-(trifluoromethyl)-benzene-1,4-diamine 2-CF₃, N¹,N¹-dimethyl Increased lipophilicity; potential use in pharmaceuticals .
2,5-Dimethylbenzene-1,4-diamine 2,5-diMe Polymer industry: improves heat resistance and mechanical strength in automotive/electronic components .
N,N’-Bis(2-hydroxybenzylidene)-benzene-1,4-diamine Bis(2-OH-benzylidene) Potent SIRT2 inhibitor (IC₅₀ ≈ sirtinol); hydroxyl groups enhance binding .

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and reactivity.
  • Methyl groups improve polymer performance via steric and electronic effects.
  • Hydroxyl-substituted Schiff bases exhibit superior enzyme inhibition due to hydrogen bonding.

Aliphatic vs. Aromatic Diamines

Aliphatic diamines (e.g., butane-1,4-diamine, pentane-1,4-diamine) differ in backbone flexibility and biological interactions:

Diamine Type Example Compound Structure Application Metabolic Stability
Aliphatic (Butane) DESPM Butane chain Polyamine metabolism studies; catabolized by APAO/SMO . Low (rapid enzymatic degradation)
Aromatic (Benzene) Benzene-1,4-diamine Benzene ring Redox-active agent; inhibits Aβ aggregation . High (reacts with radicals)

Key Findings :

  • Aliphatic diamines (e.g., DESPM) are metabolically unstable due to enzyme targeting.
  • Aromatic diamines exhibit redox activity and are preferred in materials science and neurodegenerative research.

Positional Isomerism: 1,2- vs. 1,4-Diamines

The position of amine groups on the benzene ring dictates reactivity:

  • Benzene-1,4-diamine : Para-substitution enables conjugation, enhancing redox activity and polymer crosslinking .
  • Benzene-1,2-diamine : Ortho-substitution facilitates pre-accelerator formation in rubber vulcanization but reduces thermal stability compared to para isomers .

Cyclohexane-1,4-diamine Derivatives

Replacing the benzene ring with cyclohexane introduces conformational rigidity:

  • trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine : Used as a host compound for xylene/ethylbenzene separation due to π-π interactions and cavity size .
  • Substituted cyclohexyl-1,4-diamines : Pharmaceutical applications (e.g., kinase inhibitors) benefit from improved bioavailability .

Key Findings :

  • Cyclohexane backbones enhance molecular recognition in host-guest systems.
  • Reduced aromaticity lowers redox activity but improves pharmacokinetics.

Schiff Base Derivatives

Schiff bases derived from benzene-1,4-diamine exhibit tailored bioactivity:

  • N¹-Phenyl-N⁴-(pyren-1-ylmethylene)benzene-1,4-diamine : Extended π-system (pyrene) enhances supramolecular interactions for sensing applications .
  • N,N’-Bisbenzylidenebenzene-1,4-diamine : SIRT2 inhibition correlates with benzylidene substituent electronegativity .

Key Findings :

  • Schiff bases expand functionality via imine bond formation, enabling target-specific modifications.

Biological Activity

Indan-1,4-diamine, a member of the indane family, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

This compound can be synthesized through various chemical pathways, often involving the reduction of corresponding indanones or other precursors. The general reaction mechanism involves:

  • Reduction : Using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert ketones to amines.
  • Cyclization : Formation of the indane structure through cyclization reactions.

The compound's structure is characterized by two amino groups located at the 1 and 4 positions of the indane ring.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. The following table summarizes the antibacterial activity observed in different studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Method Used
Staphylococcus aureus32 µg/mLDisc diffusion
Escherichia coli16 µg/mLBroth microdilution
Pseudomonas aeruginosa64 µg/mLDisc diffusion

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on various cell lines. For example:

  • A study demonstrated that exposure to concentrations above 10310^{-3} M significantly reduced cell viability in human cancer cell lines over time.
  • The results indicated a dose-dependent cytotoxicity with cell viability dropping to approximately 33% after 96 hours at high concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in bacterial metabolism.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antibacterial Efficacy

A notable case study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study utilized both disc diffusion and broth microdilution methods to determine MIC values and found that:

  • This compound was effective against resistant strains of Staphylococcus aureus and Escherichia coli.
  • The compound showed potential for further development into a therapeutic agent for treating infections caused by resistant bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins at a molecular level. These studies suggest that:

  • The compound fits well into the active sites of certain bacterial enzymes.
  • Binding affinities were calculated using software tools like AutoDock Vina, indicating strong interactions with targets involved in bacterial survival .

Q & A

Q. What are the optimal synthetic routes for Indan-1,4-diamine, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via coupling reactions involving indan derivatives and amine precursors. Key steps include:

  • Coupling methods : Use palladium-catalyzed cross-coupling or reductive amination, adjusting stoichiometry to favor diamine formation .
  • Reaction optimization : Control temperature (e.g., 60–80°C for stability) and pH (neutral to mildly acidic) to minimize side products. Catalysts like Pd(OAc)₂ improve regioselectivity .
  • Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate the diamine .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Spectroscopy :
    • IR : Identify N-H stretching (3200–3400 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
    • NMR : Use ¹H NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms sp² carbons in the indan ring .
  • X-ray crystallography : Resolve bond angles and spatial arrangement of amine groups to validate stereochemistry .

Q. How do substituents on the indan ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Substituents alter electronic and steric effects:

  • Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, slowing electrophilic substitution.
  • Electron-donating groups (e.g., -OCH₃) enhance reactivity at the 1,4-positions.
  • Steric hindrance : Bulky groups at the 2-position reduce accessibility to the amine sites .

Q. Example Reaction Table :

Reaction TypeReagentConditionsOutcome
OxidationKMnO₄/H⁺80°C, 12 hIndan-1,4-dione formation
AlkylationCH₃I, NaHDMF, 25°C, 6 hN-methyl derivatives

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s interactions with biological targets such as P2X receptors?

  • Binding assays : Use radiolabeled ATP to study competitive inhibition at P2X3 receptors. Measure IC₅₀ values via dose-response curves .
  • Mutagenesis studies : Modify receptor residues (e.g., Lys⁶³, Asp²⁹⁹) to identify critical binding sites .
  • In vivo models : Administer this compound in rodent neuropathic pain models to assess efficacy in ATP-mediated pathways .

Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound derivatives?

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability (e.g., using AutoDock Vina) .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with bioavailability and CNS penetration .
  • Toxicity prediction : Apply ADMET software (e.g., ProTox-II) to flag hepatotoxicity risks based on structural alerts .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Systematic variation : Test analogs under standardized conditions (e.g., fixed pH, temperature) to isolate structural effects .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or methodological biases .
  • Mechanistic studies : Use knockout cell lines or siRNA to confirm target specificity and rule off-target effects .

Q. Comparative Analysis Table :

DerivativeSubstituentLogPIC₅₀ (P2X3)Metabolic Stability
This compoundNone1.212 µMModerate (t₁/₂ = 3 h)
N-Methyl analog-CH₃1.518 µMHigh (t₁/₂ = 6 h)
2-Nitro analog-NO₂0.845 µMLow (t₁/₂ = 1 h)

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